(2R,3R,4S)-3-acetamido-4-(prop-2-enylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
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Overview
Description
(2R,3R,4S)-3-acetamido-4-(prop-2-enylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-3-acetamido-4-(prop-2-enylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the pyran ring, followed by the introduction of the acetamido and prop-2-enylamino groups. The final steps involve the addition of the trihydroxypropyl group and the carboxylic acid functionality. Each step requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be more efficient than traditional batch processes. Additionally, the use of catalysts and other process aids can help to improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S)-3-acetamido-4-(prop-2-enylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound could lead to the formation of a carboxylic acid derivative, while reduction could yield an alcohol derivative.
Scientific Research Applications
(2R,3R,4S)-3-acetamido-4-(prop-2-enylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme mechanisms.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (2R,3R,4S)-3-acetamido-4-(prop-2-enylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity and leading to a physiological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Allylamine: A simpler compound with a similar prop-2-enylamino group.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another compound with a complex structure and multiple functional groups.
Uniqueness
What sets (2R,3R,4S)-3-acetamido-4-(prop-2-enylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid apart is its unique combination of functional groups and stereochemistry, which may confer specific properties and reactivity that are not found in similar compounds.
Properties
Molecular Formula |
C14H22N2O7 |
---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
(2R,3R,4S)-3-acetamido-4-(prop-2-enylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C14H22N2O7/c1-3-4-15-8-5-10(14(21)22)23-13(11(8)16-7(2)18)12(20)9(19)6-17/h3,5,8-9,11-13,15,17,19-20H,1,4,6H2,2H3,(H,16,18)(H,21,22)/t8-,9+,11+,12-,13+/m0/s1 |
InChI Key |
ASPQLMGKVBVONG-NELYUFSOSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@H]([C@@H](CO)O)O)C(=O)O)NCC=C |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)NCC=C |
Origin of Product |
United States |
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